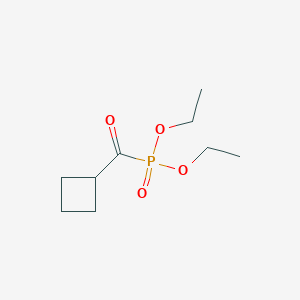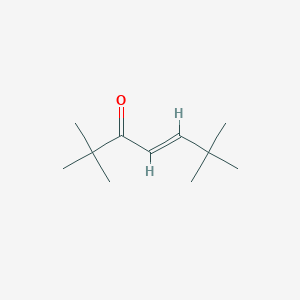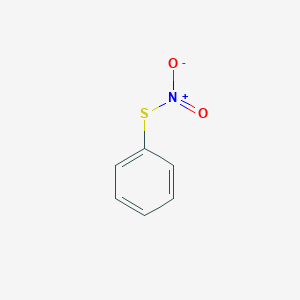
2,4-Diethyl-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diethyl-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione, commonly known as Lawesson’s reagent, is a chemical compound widely used in organic synthesis. It is particularly known for its ability to convert carbonyl compounds into their corresponding thiocarbonyl derivatives. This compound is characterized by its four-membered ring structure composed of alternating sulfur and phosphorus atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lawesson’s reagent is typically synthesized by the reaction of aryl phosphines with elemental sulfur. The most common method involves the reaction of diphenylphosphine with sulfur in a 1:2 molar ratio. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The mixture is heated to around 150-200°C until the reaction is complete, yielding Lawesson’s reagent as a yellow crystalline solid .
Industrial Production Methods
In industrial settings, the production of Lawesson’s reagent follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the quality of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Lawesson’s reagent undergoes various types of chemical reactions, including:
Thionation Reactions: It is primarily used to convert carbonyl compounds (ketones, aldehydes, esters, amides) into thiocarbonyl compounds.
Cyclization Reactions: It can induce cyclization in certain substrates, forming thiophene derivatives.
Substitution Reactions: It can participate in substitution reactions where the oxygen atom in carbonyl compounds is replaced by a sulfur atom.
Common Reagents and Conditions
Reagents: Common reagents used with Lawesson’s reagent include silver perchlorate, which acts as a Lewis acid catalyst in certain reactions.
Conditions: Reactions involving Lawesson’s reagent are typically carried out under an inert atmosphere to prevent oxidation.
Major Products
The major products formed from reactions with Lawesson’s reagent are thiocarbonyl compounds, such as thioamides, thioketones, and thiolactones. These products are valuable intermediates in organic synthesis .
Wissenschaftliche Forschungsanwendungen
Lawesson’s reagent has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis for the preparation of sulfur-containing compounds.
Biology: It is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of drugs that target specific enzymes and proteins.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism by which Lawesson’s reagent exerts its effects involves the formation of reactive intermediates known as ylides. Upon heating, Lawesson’s reagent undergoes depolymerization to generate two molecules of unstable ylide (R-PS2). These ylides are highly reactive and can readily react with carbonyl compounds to form thiocarbonyl derivatives. The molecular targets and pathways involved in these reactions are primarily the carbonyl groups in the substrates .
Vergleich Mit ähnlichen Verbindungen
Lawesson’s reagent is unique due to its high reactivity and selectivity in converting carbonyl compounds to thiocarbonyl compounds. Similar compounds include:
Tetraphosphorus Decasulfide: Another sulfurizing agent but less selective and can lead to side reactions.
Phosphorus Pentasulfide: Used for similar purposes but requires harsher reaction conditions and can produce lower yields.
Eigenschaften
CAS-Nummer |
1124-70-5 |
|---|---|
Molekularformel |
C4H10P2S4 |
Molekulargewicht |
248.3 g/mol |
IUPAC-Name |
2,4-diethyl-2,4-bis(sulfanylidene)-1,3,2λ5,4λ5-dithiadiphosphetane |
InChI |
InChI=1S/C4H10P2S4/c1-3-5(7)9-6(8,4-2)10-5/h3-4H2,1-2H3 |
InChI-Schlüssel |
UOQWQWAQWCGDNS-UHFFFAOYSA-N |
Kanonische SMILES |
CCP1(=S)SP(=S)(S1)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


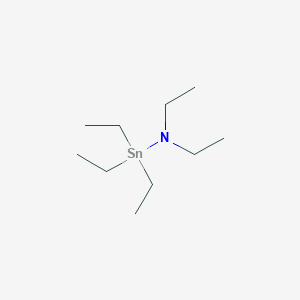
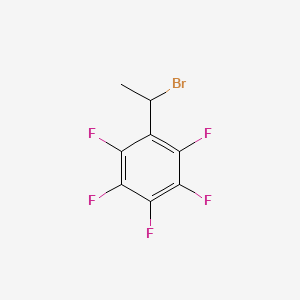
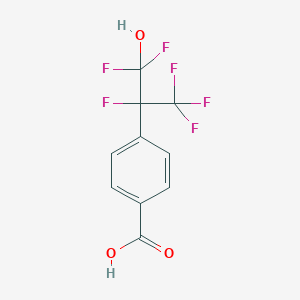
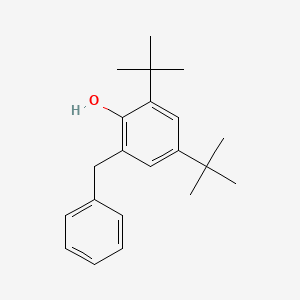

![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B14753675.png)

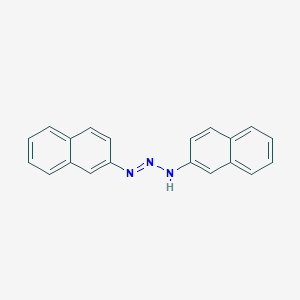
![[4-({[4-(Acetylamino)phenyl]sulfonyl}amino)phenyl]acetic acid](/img/structure/B14753683.png)
